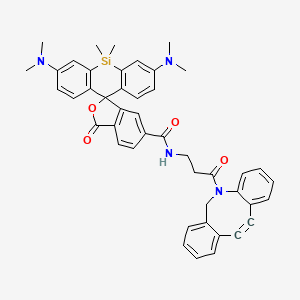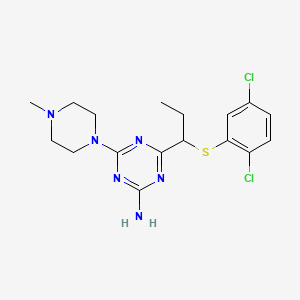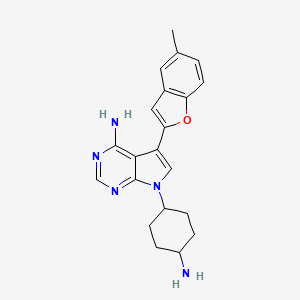
SiR-DBCO
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silicon-substituted rhodamine-dibenzocyclooctyne (SiR-DBCO) is a fluorescent dye and a click chemistry reagent. It contains a dibenzocyclooctyne group that can undergo strain-promoted alkyne-azide cycloaddition with molecules containing azide groups. This compound is widely used in biological imaging and labeling due to its unique chemical properties and high reactivity .
準備方法
Synthetic Routes and Reaction Conditions: SiR-DBCO is synthesized by combining a silicon-substituted rhodamine core with a dibenzocyclooctyne group. The synthesis involves multiple steps, including the preparation of the silicon-substituted rhodamine core and the subsequent attachment of the dibenzocyclooctyne group through various chemical reactions. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
Types of Reactions: SiR-DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications .
Common Reagents and Conditions: The SPAAC reaction typically involves the use of azide-containing molecules as reactants. The reaction can be carried out under mild conditions, without the need for toxic catalysts, making it suitable for biological applications .
Major Products Formed: The major products formed from the SPAAC reaction are stable triazole-linked conjugates. These conjugates retain the fluorescent properties of the this compound dye, making them useful for imaging and labeling applications .
科学的研究の応用
SiR-DBCO has a wide range of scientific research applications, including:
Biological Imaging: this compound is used as a fluorescent dye for imaging cellular structures and processes. .
Bioconjugation: The SPAAC reaction allows this compound to be conjugated with various biomolecules, such as proteins, nucleic acids, and lipids, for studying their interactions and functions
Drug Delivery: this compound can be used to label drug molecules, enabling the tracking of drug distribution and accumulation in biological systems
Diagnostic Analysis: this compound-based probes are used in diagnostic assays to detect specific biomolecules and monitor disease progression
作用機序
SiR-DBCO exerts its effects through the strain-promoted alkyne-azide cycloaddition reaction. The dibenzocyclooctyne group in this compound reacts with azide-containing molecules to form stable triazole-linked conjugates. This reaction is highly specific and occurs rapidly under mild conditions, making it suitable for biological applications. The fluorescent properties of this compound allow for the visualization of the conjugates in biological systems .
類似化合物との比較
SiR-DBCO is unique among fluorescent dyes and click chemistry reagents due to its silicon-substituted rhodamine core and dibenzocyclooctyne group. Similar compounds include:
Tetrazine-based dyes: These dyes also undergo bioorthogonal reactions but use different reaction mechanisms, such as inverse-electron-demand Diels-Alder reactions.
Cyclooctyne-based dyes: These dyes, like dibenzocyclooctyne, undergo SPAAC reactions but may have different photophysical properties and reactivity.
This compound stands out due to its high photostability, near-infrared fluorescence, and efficient SPAAC reactivity, making it a valuable tool for biological imaging and labeling .
特性
分子式 |
C45H42N4O4Si |
|---|---|
分子量 |
730.9 g/mol |
IUPAC名 |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide |
InChI |
InChI=1S/C45H42N4O4Si/c1-47(2)33-18-21-36-40(26-33)54(5,6)41-27-34(48(3)4)19-22-37(41)45(36)38-25-31(17-20-35(38)44(52)53-45)43(51)46-24-23-42(50)49-28-32-13-8-7-11-29(32)15-16-30-12-9-10-14-39(30)49/h7-14,17-22,25-27H,23-24,28H2,1-6H3,(H,46,51) |
InChIキー |
XAKLGZMKEDUDBM-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCC(=O)N6CC7=CC=CC=C7C#CC8=CC=CC=C86)C(=O)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-3,8,13-triol](/img/structure/B12386434.png)

![1-[4-[(1R,3E)-3-hydroxyimino-1-(2-methylphenyl)-3-(2-methylpyridin-4-yl)propyl]phenyl]piperidine-4-carboxylic acid](/img/structure/B12386444.png)




![4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-[[(2S)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12386489.png)

![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12386496.png)


methyl phosphate](/img/structure/B12386520.png)
